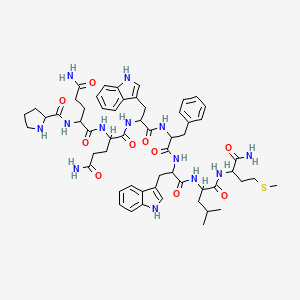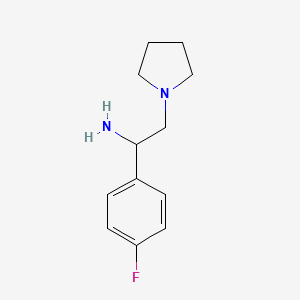![molecular formula C6H13ClN2O B12114412 N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride is a chemical compound known for its versatile applications in organic synthesis. It is often used as an intermediate in the production of various pharmaceuticals and other organic compounds. This compound is characterized by its reactivity due to the presence of both the dimethylamino group and the carbamoyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylaminoethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
N,N-dimethylaminoethylamine+Phosgene→N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form N-[2-(dimethylamino)ethyl]-N-methylcarbamate and hydrochloric acid.
Condensation Reactions: It can react with amines to form ureas.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Amines: For condensation reactions.
Major Products
N-[2-(dimethylamino)ethyl]-N-methylcarbamate: Formed through hydrolysis.
Ureas: Formed through condensation with amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic processes to create complex organic structures.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaminoethyl chloride: Shares the dimethylaminoethyl group but lacks the carbamoyl chloride group.
N,N-dimethylcarbamoyl chloride: Contains the carbamoyl chloride group but lacks the dimethylaminoethyl group.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride is unique due to the combination of the dimethylaminoethyl group and the carbamoyl chloride group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C6H13ClN2O/c1-8(2)4-5-9(3)6(7)10/h4-5H2,1-3H3 |
InChI Key |
KDRAQFNOBVBRPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)


![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)

